1H-Pyrrolo[2,3-b]pyridine-2-carboxamide
CAS No.: 223376-47-4
Cat. No.: VC3037660
Molecular Formula: C8H7N3O
Molecular Weight: 161.16 g/mol
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 223376-47-4 |
---|---|
Molecular Formula | C8H7N3O |
Molecular Weight | 161.16 g/mol |
IUPAC Name | 1H-pyrrolo[2,3-b]pyridine-2-carboxamide |
Standard InChI | InChI=1S/C8H7N3O/c9-7(12)6-4-5-2-1-3-10-8(5)11-6/h1-4H,(H2,9,12)(H,10,11) |
Standard InChI Key | CZXPBOPRQAPKGX-UHFFFAOYSA-N |
SMILES | C1=CC2=C(NC(=C2)C(=O)N)N=C1 |
Canonical SMILES | C1=CC2=C(NC(=C2)C(=O)N)N=C1 |
Introduction
Chemical Properties and Structural Characteristics
1H-Pyrrolo[2,3-b]pyridine-2-carboxamide is characterized by a bicyclic heterocyclic system consisting of a pyrrole ring fused with a pyridine ring, with a carboxamide group attached at the 2-position. This structural arrangement provides a versatile scaffold for medicinal chemistry applications.
Basic Identification Information
The basic identification parameters of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide are summarized in Table 1.
Parameter | Value |
---|---|
Compound Name | 1H-pyrrolo[2,3-b]pyridine-2-carboxamide |
CAS Number | 223376-47-4 |
Molecular Formula | C8H7N3O |
Molecular Weight | 161.16 g/mol |
MFCD Number | MFCD11506115 |
SMILES | c1cc2cc(C(N)=O)[nH]c2nc1 |
InChI | InChI=1S/C8H7N3O/c9-7(12)6-4-5-2-1-3-10-8(5)11-6/h1-4H,(H2,9,12)(H,10,11) |
InChIKey | CZXPBOPRQAPKGX-UHFFFAOYSA-N |
Table 1: Identification parameters of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide
Physical and Chemical Properties
The physical and chemical properties of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide are crucial for understanding its behavior in biological systems and its potential for drug development. The compound typically appears as a white to very dark brown powder. The compound's predicted properties and characteristics are presented in Table 2.
Property | Value |
---|---|
Physical Form | Powder |
Color | White to very dark brown |
Storage Temperature | 2-8°C |
Water Solubility | Limited |
Predicted pKa | ~14.38 |
Table 2: Physical and chemical properties of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide
Synthesis and Structural Derivatives
Synthetic Approaches
The synthesis of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide derivatives typically involves common intermediates and multiple steps. One synthetic pathway described in the literature starts with intermediate compounds that undergo various chemical transformations, including Chan-Lam coupling, saponification, and amide coupling reactions .
For example, one synthetic route involves:
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Starting with a common intermediate
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Performing Chan-Lam coupling
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Saponification of the ester to yield the acid
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Reaction with various amines under standard coupling conditions (e.g., T3P, DIPEA)
Important Derivatives
Several derivatives of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide have been synthesized and studied for their biological activities. These include:
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N-substituted derivatives with various aliphatic and aromatic groups
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Compounds with modifications at different positions of the pyrrolo[2,3-b]pyridine core
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Derivatives with additional functional groups to enhance specific biological activities
One such derivative is compound 11h, a 3,3-difluoroazetidine derivative that has shown promising activity as a PDE4B inhibitor . Another important derivative is compound 4h, which has demonstrated potent inhibitory activity against fibroblast growth factor receptors (FGFRs) .
Biological Activities and Pharmacological Properties
PDE4B Inhibition
1H-Pyrrolo[2,3-b]pyridine-2-carboxamide derivatives have been extensively studied for their ability to inhibit phosphodiesterase 4B (PDE4B), an enzyme that catalyzes the hydrolysis of cyclic adenosine monophosphate (cAMP). PDE4B plays a critical role in regulating inflammatory and immune processes, making it an attractive target for treating various inflammatory diseases .
Research has shown that several derivatives of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide exhibit potent and selective inhibition of PDE4B. For instance, compound 11h, a 3,3-difluoroazetidine derivative, has demonstrated significant inhibitory activity against PDE4B with an IC50 value of 0.14 μM and approximately 6-fold selectivity over PDE4D .
Table 3 presents the inhibitory activities of selected 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide derivatives against PDE4B.
Compound | R Group | R1 Group | PDE4B IC50 (μM) | PDE4D Selectivity |
---|---|---|---|---|
11f | 3,4-dichlorophenyl | Azetidine | 0.11 | ~4-fold |
11g | 3,4-dichlorophenyl | 3-Fluoroazetidine | 0.23 | ~6-fold |
11h | 3,4-dichlorophenyl | 3,3-Difluoroazetidine | 0.14 | ~6-fold |
11i | 3,4-dichlorophenyl | 3-Trifluoromethylazetidine | 0.43 | ~2-fold |
Table 3: PDE4B inhibitory activities of selected 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide derivatives
Anti-inflammatory Effects
The inhibition of PDE4B by 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide derivatives has been associated with significant anti-inflammatory effects. Studies have demonstrated that these compounds can inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), in macrophages exposed to inflammatory stimuli .
For example, compound 11h significantly inhibited TNF-α release from macrophages exposed to lipopolysaccharide (LPS) and the synthetic bacterial lipopeptide Pam3Cys. These findings support the potential of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide derivatives as anti-inflammatory agents for treating conditions such as chronic obstructive pulmonary disorder (COPD), asthma, rheumatoid arthritis, and psoriasis .
FGFR Inhibitory Activity
Recent research has revealed that certain derivatives of 1H-Pyrrolo[2,3-b]pyridine possess potent inhibitory activity against fibroblast growth factor receptors (FGFRs), which play essential roles in various types of tumors. Among these derivatives, compound 4h has shown remarkable FGFR inhibitory activity with IC50 values of 7, 9, 25, and 712 nM against FGFR1, FGFR2, FGFR3, and FGFR4, respectively .
Structure-Activity Relationship (SAR) Studies
Extensive structure-activity relationship (SAR) studies have been conducted to understand how structural modifications of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide affect its biological activities. These studies have provided valuable insights for the rational design of more potent and selective derivatives.
SAR for PDE4B Inhibition
SAR studies focused on PDE4B inhibition have revealed several important structural features:
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The pyrrolo[2,3-b]pyridine core is crucial for activity, as demonstrated by comparative studies with other heterocyclic systems
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Substitution at the amide position significantly influences both potency and selectivity
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Tertiary amides (cyclic amides) generally exhibit better activity than secondary amides
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The introduction of fluorine atoms, particularly in azetidine rings, enhances potency and selectivity
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The aryl substituent on the pyrrole nitrogen also plays a critical role in determining activity
Molecular Modeling and Binding Mode
Molecular modeling studies have provided insights into how 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide derivatives interact with their target proteins. For instance, docking studies with PDE4B have shown that the core pyrrolo[2,3-b]pyridine ring system forms π-π stacking interactions with residues Phe618 and Tyr405. The azetidine ring extends into the catalytic domain, blocking access to cAMP and thereby inhibiting PDE4B activity .
These molecular insights have been instrumental in guiding the design and optimization of more potent and selective inhibitors based on the 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide scaffold.
Pharmacokinetic Properties and ADME Profile
Understanding the pharmacokinetic properties and ADME (Absorption, Distribution, Metabolism, Excretion) profile of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide derivatives is essential for their development as potential therapeutic agents. Several derivatives have been evaluated in in vitro DMPK (Drug Metabolism and Pharmacokinetics) assays to assess their drug-like properties.
In Vitro ADME Studies
Table 4 summarizes the in vitro DMPK data for selected 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide derivatives, including compound 11h.
Compound | Human CL<sub>INT</sub> (mL/min/kg) | Mouse CL<sub>INT</sub> (mL/min/kg) | Human Plasma Protein Binding (% f<sub>u</sub>) | Mouse Plasma Protein Binding (% f<sub>u</sub>) |
---|---|---|---|---|
11h | 97.1 | 100.0 | 3.8 | 2.7 |
14i | 33.3 | 104 | 11.3 | 5.1 |
14j | 31.5 | <49.5 | 23.5 | 9.6 |
14x | <23.1 | 133.7 | 4.9 | 6.6 |
14z | <23.1 | <49.5 | 47.4 | 39.3 |
14bb | <23.1 | <49.5 | 30.2 | 13.3 |
Table 4: In vitro DMPK data for selected 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide derivatives
Several derivatives, including 14x, 14z, and 14bb, display low clearance in both human and mouse microsomes, indicating favorable metabolic stability. Most compounds also exhibit acceptable plasma protein binding, with free fractions generally above 3% in both human and mouse plasma .
Stability in Human Hepatocyte S9 Fractions
The stability of compound 11h in human hepatocyte S9 fractions has also been evaluated, with the following results:
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Half-life (t<sub>1/2</sub>): 49.4 minutes
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Predicted hepatic clearance (CL<sub>HEP</sub>): 12.6 mL/min/kg
These data suggest that compound 11h has moderate metabolic stability in human hepatocytes, which is an important consideration for its potential development as a therapeutic agent.
Future Directions and Challenges
Despite the promising biological activities of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide derivatives, several challenges and opportunities remain for their further development as therapeutic agents.
Optimization of Selectivity and Potency
Further optimization of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide derivatives is needed to enhance their selectivity and potency for specific targets. For PDE4B inhibitors, improving selectivity over PDE4D is particularly important to minimize side effects such as nausea and emesis, which have been associated with non-selective PDE4 inhibition .
Improvement of Drug-Like Properties
While some 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide derivatives exhibit favorable pharmacokinetic profiles, further optimization may be required to improve their drug-like properties, including solubility, bioavailability, and blood-brain barrier penetration for CNS applications.
Preclinical and Clinical Development
Advancing promising 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide derivatives through preclinical and clinical development will be essential for realizing their therapeutic potential. This will require comprehensive evaluation of their efficacy, safety, and pharmacokinetic properties in relevant animal models and eventually in human clinical trials.
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